
Clotrimazole
Overview
Description
Clotrimazole, a synthetic imidazole derivative, is a broad-spectrum antifungal agent widely used to treat superficial fungal infections, including dermatophytoses, vulvovaginal candidiasis, and otomycosis . It inhibits fungal ergosterol biosynthesis by targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting cell membrane integrity . Its formulations include creams, vaginal tablets, and sustained-release varnishes, optimized for localized delivery .
Preparation Methods
Chemical Synthesis of Clotrimazole
Traditional Synthesis via 2-Chlorotriphenylmethylchloride
The primary synthetic route involves reacting 2-chlorotriphenylmethylchloride with imidazole in a hydrocarbon solvent. This method, described in patent US5091540A, proceeds under controlled conditions to ensure high purity. The reaction mixture is cooled to ambient temperature and quenched with concentrated hydrochloric acid and ice to prevent overheating. Subsequent steps include:
- Separation of the aqueous layer and washing the organic phase with sodium chloride solution.
- Drying over anhydrous sodium sulphate and filtration.
- Recrystallization using ethyl acetate and nitric acid to yield the final product.
This method achieves a yield of 150 g of this compound from 250 g of ethyl acetate, with a purity exceeding 98%.
Alternative Synthetic Pathways
Grignard Reaction Route
A secondary method employs a Grignard reagent to synthesize the intermediate 2-chlorotriphenylmethylcarbinol (Fig. 1):
- 2-Chlorobenzophenone reacts with phenylmagnesium bromide to form the carbinol.
- The hydroxyl group is substituted with chlorine using thionyl chloride (SOCl₂).
This route avoids the need for aluminum chloride, reducing the risk of side reactions.
Phosphorus Pentachloride Method
2-Chloro-1,1-dichlorodiphenylmethane is synthesized by treating 2-chlorobenzophenone with phosphorus pentachloride (PCl₅). Subsequent Friedel-Crafts alkylation with benzene in the presence of AlCl₃ yields 2-chlorotriphenylmethylchloride.
Pharmaceutical Formulation Strategies
Cream Preparations
Patent EP0007595B1 details a cream formulation where this compound is dissolved in crotamiton at 70–80°C. Key components include:
- Oily substances (10–50%): e.g., liquid paraffin or higher fatty acids.
- Nonionic surfactants (0.5–5.0%): e.g., polysorbate 80.
- Carboxyvinyl polymer (0.1–3.0%): Neutralized with a basic substance to achieve a pH of 5–8.
The final cream exhibits a viscosity of 10,000–100,000 cps , ensuring prolonged skin adhesion.
Ufosomes for Enhanced Topical Delivery
A study optimized this compound-loaded ufosomes using cholesterol and sodium oleate (Table 1). The thin-film hydration technique produced vesicles with diameters ranging from 234 nm to 1,177 nm , depending on the excipient ratio.
Table 1: Optimization of Ufosome Formulations
Formulation | This compound:Cholesterol:Sodium Oleate | Vesicle Diameter (nm) | Entrapment Efficiency (%) |
---|---|---|---|
Ufo_3 | 1:1:1 | 432 ± 140 | 78.2 ± 3.1 |
Ufo_4 | 1:2:1 | 374 ± 67 | 85.6 ± 2.8 |
Ufo_6 | 1:2:2 | 234 ± 59 | 91.3 ± 1.9 |
Formulation Ufo_6 demonstrated the highest entrapment efficiency (91.3% ) due to optimal lipid-drug interactions.
Liquid Preparations
Ethanol-based solutions (30–60% ethanol) are prepared by dissolving this compound in crotamiton and mixing with purified water. Propylene glycol (5–30%) is added to improve skin penetration and inhibit phase separation.
Process Optimization and Yield Enhancement
Recrystallization Techniques
The use of nitric acid during recrystallization (patent US5091540A) reduces impurities by selectively precipitating this compound at 15°C. This step increases purity from 92% to 98%.
Thermal Stability in Formulations
Differential scanning calorimetry (DSC) studies confirm that this compound remains stable in ufosomes up to 143.98°C , with no polymorphic transitions observed.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions: Clotrimazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products. This reaction is typically carried out using strong oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, under acidic or basic conditions
Major Products:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of this compound with altered functional groups.
Substitution Products: Halogenated derivatives and other substituted compounds
Scientific Research Applications
Clinical Applications
Clotrimazole is employed in various clinical settings, including:
- Dermatophyte Infections : Effective against conditions like athlete's foot, jock itch, and ringworm.
- Candidiasis : Used for oral and vaginal candidiasis, often yielding cure rates comparable to other antifungal agents like nystatin .
- Otomycosis : this compound ear drops are used to treat fungal infections of the ear, although they can cause localized adverse reactions in some patients .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound in treating specific infections:
Adverse Reactions
A notable case study highlighted a 73-year-old male who developed localized erythema and itching after using this compound ear drops for otomycosis. The symptoms resolved rapidly upon cessation of the medication, emphasizing the importance of monitoring for adverse drug reactions .
Comparative Efficacy
In comparative trials, this compound has demonstrated efficacy similar to other antifungal treatments:
Mechanism of Action
Clotrimazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The primary molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Efficacy in Otomycosis
Clotrimazole is frequently compared with acidifying agents (e.g., acetic acid) and Locacorten-Vioform (a corticosteroid-antibiotic combination). Compared to Locacorten-Vioform, this compound demonstrated equivalent efficacy but lower ototoxicity risk, making it a safer choice .
Table 1: Otomycosis Treatment Efficacy
Agent | Symptom Resolution (%) | Ototoxicity Risk | Reference |
---|---|---|---|
This compound | 85–92 | Low | |
Acidifying agents | 70–78 | Moderate | |
Locacorten-Vioform | 80–88 | High |
Antifungal Activity Against Candida Species
In vulvovaginal candidiasis, this compound (200 mg/day for 3 days) showed clinical cure rates comparable to terconazole (80 mg/day for 3 days), a triazole antifungal. However, this compound’s shorter treatment duration improved patient compliance . Against C. albicans, novel organodiselenide compounds (e.g., compound 14) matched this compound’s inhibitory activity (MIC = 2 μM) but exhibited broader antibacterial effects .
Table 2: Antifungal Activity Comparison
Compound | MIC (μM) for C. albicans | Antibacterial Spectrum | Reference |
---|---|---|---|
This compound | 2 | Narrow | |
Terconazole | 1.5 | Narrow | |
Organodiselenide 14 | 2 | Broad |
Pharmacokinetic Profiles
This compound’s liberation kinetics vary by formulation. Canesten cream released 52 µg cm⁻² h⁻¹ of this compound, outperforming Clotrimazol AL (35 µg cm⁻² h⁻¹) due to differences in excipient composition . Sustained-release varnishes maintained therapeutic concentrations 3× longer than troches, enhancing compliance in oral candidiasis .
Table 3: Drug Release Rates
Formulation | Steady-State Flux (µg cm⁻² h⁻¹) | Reference |
---|---|---|
Canesten cream | 52 | |
Clotrimazol AL cream | 35 | |
Sustained-release varnish | 7.2 (prolonged duration) |
Structural and Functional Analogues
This compound shares structural similarities with ketoconazole (both imidazoles) but differs in P-glycoprotein (P-GP) interactions. While ketoconazole completely inhibits ATPase activity in fungal transporters, this compound only partially does so, suggesting divergent resistance mechanisms . Compared to isavuconazole (a triazole), this compound shows lower transcriptional correlation (Pearson score: 0.2 vs. 0.8), indicating distinct molecular targets .
ADMET and Toxicity Profiles
Unlike nalidixic acid derivatives, this compound exhibits potent antifungal activity, with most derivatives showing only moderate effects .
Table 4: ADMET Comparison
Property | This compound | Piperine | Nalidixic Acid Derivatives |
---|---|---|---|
Oral Bioavailability | Low | Low | Moderate |
Ames Test (Mutagenicity) | Negative | Negative | Variable |
P-GP Substrate | No | No | Yes |
Biological Activity
Clotrimazole is a broad-spectrum antifungal agent belonging to the imidazole class of drugs. It is primarily used for the treatment of various fungal infections, including those caused by Candida species and dermatophytes. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, clinical efficacy, and case studies.
This compound exerts its antifungal activity through several mechanisms:
- Inhibition of Ergosterol Biosynthesis : this compound inhibits the enzyme lanosterol 14-alpha demethylase, crucial for synthesizing ergosterol, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .
- Alteration of Membrane Permeability : By affecting ergosterol levels, this compound alters the permeability of fungal cell membranes, which further contributes to its antifungal effects .
- Calcium Homeostasis Disruption : this compound has been shown to inhibit sarcoplasmic reticulum Ca²⁺-ATPase and block calcium-dependent potassium channels. This action results in intracellular calcium depletion, which can affect various cellular processes beyond antifungal activity .
Clinical Efficacy
This compound has demonstrated significant efficacy in treating various fungal infections:
- Vulvovaginal Candidiasis : A study comparing this compound vaginal tablets with oral fluconazole showed similar cure rates. At a follow-up of 7-14 days, the clinical cure rate was 88.7% for this compound compared to 89.1% for fluconazole, indicating its effectiveness as an alternative treatment .
- Topical Applications : In a comparative study of this compound versus tolnaftate for otomycosis, this compound resulted in a complete resolution of infection in 75% of cases after one week, significantly outperforming tolnaftate (45% resolution) .
Case Studies and Research Findings
Several studies have highlighted the biological activity and clinical applications of this compound:
Study on Vaginal Bacteriome Shifts
A recent study observed significant shifts in the vaginal microbiome post-clotrimazole treatment. Notably, there was a reduction in Candida albicans and an increase in Lactobacillus species, suggesting that this compound not only treats infections but also restores a healthier microbial balance .
Efficacy in Dermatological Conditions
In dermatological applications, this compound has been effective against skin infections caused by dermatophytes. Its rapid action and minimal side effects make it a preferred choice for topical treatments.
Summary Table: Efficacy Comparison
Treatment Type | This compound Efficacy | Fluconazole Efficacy | p-value |
---|---|---|---|
Clinical Cure Rate (7-14 days) | 88.7% | 89.1% | >0.05 |
Mycological Cure Rate (7-14 days) | 78.3% | 73.6% | >0.05 |
Recurrence Rate | Low | Moderate | - |
Q & A
Basic Research Questions
Q. What experimental designs are optimal for comparing clotrimazole efficacy across formulations in clinical trials?
Methodological Answer:
- Use a randomized, open-label, parallel-group design with predefined inclusion/exclusion criteria. For example, in vaginal candidiasis trials, randomize participants into groups receiving different this compound formulations (e.g., 150 mg suppositories vs. 500 mg tablets) and standardize follow-up intervals (e.g., 8 ± 3 days and 30 ± 5 days post-treatment) to assess clinical cure rates and symptom scores .
- Employ intent-to-treat (ITT) analysis to account for dropouts and ensure generalizability. Secondary endpoints (e.g., mycologic cure, patient satisfaction) should be pre-registered to avoid bias .
Q. How can researchers address contradictions in this compound's antifungal efficacy across studies?
Methodological Answer:
- Conduct systematic reviews with meta-analysis to harmonize data from heterogeneous trials. For example, discrepancies in cure rates between this compound and miconazole (61% vs. 65%) may arise from differences in patient populations or dosing regimens. Use subgroup analyses to identify confounding variables .
- Validate findings through in vitro susceptibility testing (e.g., MIC50 values) against Candida strains, ensuring standardized protocols (e.g., CLSI guidelines) to minimize lab-specific variability .
Q. What are the best practices for assessing this compound's cytotoxicity in cancer cell lines?
Methodological Answer:
- Use dose-response assays (e.g., CCK-8) to quantify proliferation inhibition. For HCC cells, this compound exhibits dose-dependent effects (e.g., 48-hour exposure showing greater inhibition than 24-hour). Normalize data to untreated controls and report means ± SD with one-way ANOVA for multi-group comparisons .
- Include positive controls (e.g., cisplatin) to benchmark this compound's potency and confirm assay validity .
Advanced Research Questions
Q. How does this compound interact with environmental stressors to impact non-target species?
Methodological Answer:
- Design multi-stressor experiments to model climate change scenarios. For zebrafish, combine this compound exposure (2–10 μg/L) with elevated temperatures (e.g., 33°C vs. 28°C) and assess sex ratio skews. Use population viability analysis (PVA) to predict extinction risks, accounting for inbreeding depression and stochasticity .
- Note: Contradictory evidence exists; while some risk assessments deem this compound environmentally low-risk, recent studies show amplified effects under warming conditions .
Q. What mechanisms underlie this compound resistance in Candida species, and how can they be studied?
Methodological Answer:
- Employ whole-genome sequencing of resistant isolates to identify mutations (e.g., ERG11 upregulation or CYP51 alterations). Validate findings via heterologous expression in Saccharomyces cerevisiae .
- Use chemostat-based evolution experiments to simulate resistance development under subtherapeutic this compound exposure, monitoring MIC shifts over generations .
Q. How can this compound be repurposed for novel therapeutic applications (e.g., antineoplastic agents)?
Methodological Answer:
- Investigate metal-clotrimazole complexes (e.g., palladium or ruthenium conjugates) using structure-activity relationship (SAR) studies . Assess cytotoxicity via MTT assays in tumor cell lines and compare to parent compound .
- For antimalarial applications, modify the this compound scaffold to target Plasmodium CYP enzymes, employing molecular docking simulations and in vivo efficacy trials in murine models .
Q. Data Analysis and Reporting Guidelines
Q. How should researchers handle conflicting data on this compound's environmental persistence?
Methodological Answer:
- Perform half-life studies under controlled conditions (e.g., aqueous photolysis, biodegradation assays) and compare results to prior claims. Use LC-MS/MS for precise quantification and report degradation kinetics (e.g., pseudo-first-order models) .
- Note: While OSPAR risk assessments classified this compound as low-risk, newer studies highlight its persistence in marine microalgae—researchers must contextualize findings within specific ecosystems .
Q. What statistical approaches mitigate bias in this compound clinical trial data?
Methodological Answer:
- Apply mixed-effects models to adjust for site-specific variability in multi-center trials. Predefine covariates (e.g., baseline symptom severity) and use Bonferroni correction for multiple comparisons .
- Archive raw datasets in repositories (e.g., Dryad) with annotated metadata to enable independent reanalysis .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
Methodological Answer:
- Adhere to ARRIVE guidelines for in vivo experiments, detailing animal husbandry, this compound administration routes, and blinding protocols .
- For in vitro work, publish supplementary methods (e.g., cell culture media composition, passage numbers) and validate key findings with orthogonal assays (e.g., Western blotting alongside CCK-8) .
Q. What ethical frameworks apply to this compound research involving vulnerable populations?
Methodological Answer:
- In HIV-associated candidiasis trials, obtain informed consent with explicit disclosure of this compound's off-label use risks. Partner with community health organizations to ensure equitable participant recruitment .
- For environmental studies, follow Nagoya Protocol guidelines when sampling biodiversity hotspots, ensuring compliance with access and benefit-sharing agreements .
Properties
IUPAC Name |
1-[(2-chlorophenyl)-diphenylmethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPBHJOKIVQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029871 | |
Record name | Clotrimazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clotrimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE, Freely soluble in alcohol; soluble in polyethylene glycol 400, Slightly soluble in ether | |
Record name | SID49681654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Clotrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOTRIMAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White to pale yellow crystalline powder | |
CAS No. |
23593-75-1 | |
Record name | Clotrimazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23593-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clotrimazole [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clotrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | clotrimazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | clotrimazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clotrimazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clotrimazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOTRIMAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G07GZ97H65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOTRIMAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clotrimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C, 148 °C | |
Record name | Clotrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOTRIMAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clotrimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.